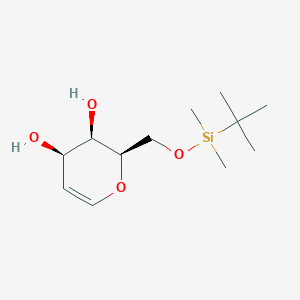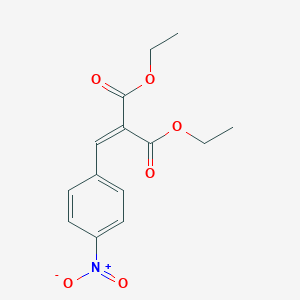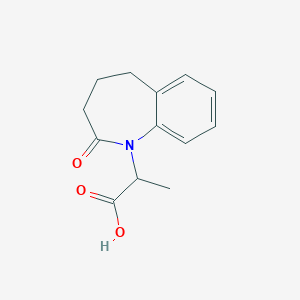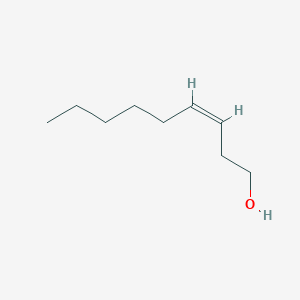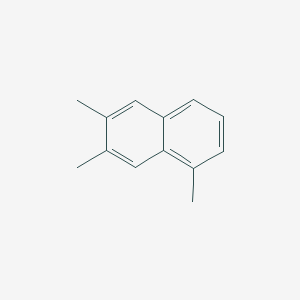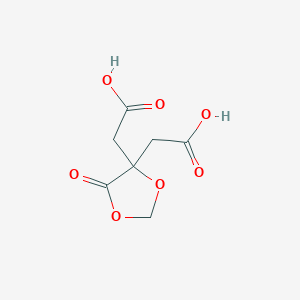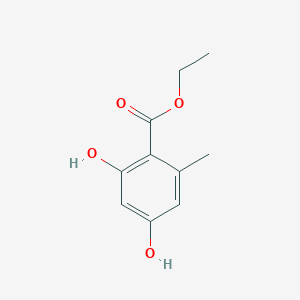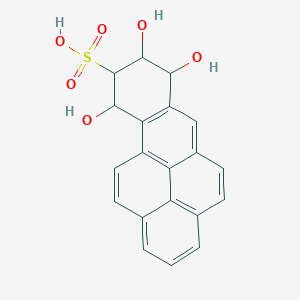
3-Hydroxy-2,2,4-trimethylpentanoic acid
Overview
Description
“3-Hydroxy-2,2,4-trimethylpentanoic acid” is a chemical compound with the molecular formula C8H16O3 . It has a molecular weight of 160.21 . The compound contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-2,2,4-trimethylpentanoic acid” includes a carboxylic acid group (COOH), a secondary alcohol group (OH), and three methyl groups (CH3) attached to a pentane backbone . The presence of these functional groups contributes to the compound’s physical and chemical properties.
Physical And Chemical Properties Analysis
“3-Hydroxy-2,2,4-trimethylpentanoic acid” is a solid at room temperature . It has a molecular weight of 160.21 . The compound’s physical and chemical properties are influenced by its functional groups, which include a carboxylic acid, a secondary alcohol, and three methyl groups .
Scientific Research Applications
Building Blocks in Pharmaceutical Industry
3-Hydroxy acids, including 3-Hydroxy-2,2,4-trimethylpentanoic acid, are important building blocks and intermediates in the pharmaceutical industry . They are used in the synthesis of various drugs and therapeutic agents.
Anti-inflammatory Agents
In medicinal chemistry, 3-Hydroxy acids have been recognized for their application as anti-inflammatory agents . As close isosteres of salicylic acid, 2-aryl-3-hydroxy acids have attracted considerable attention in drug discovery programs .
Organic Synthesis
3-Hydroxy acids are key intermediates in the assembly of functionalized derivatives of carboxylic acids bearing heteroatoms in the β position . This makes them valuable in various organic synthesis processes.
Anti-aging Applications in Cosmetics and Dermatology
3-Hydroxy acids have also been exploited as vital components in anti-aging applications in cosmetics and dermatology . They are used in the formulation of various skincare products.
Precursor to Biodegradable Polymers
The simplest member of this compound class, 3-hydroxy propionic acid, has been used as a precursor to highly promising biodegradable polymers . These polymers have downstream application in the plastic industry as nontoxic replacement for polyester .
Single-step Synthesis of 3-Hydroxy Acids
Recently, a mild procedure for the single-step synthesis of 3-hydroxy acids from Meldrum’s acids using the SmI2-H2O complex has been reported . This method provides a general approach for the synthesis of 3-hydroxy carboxylic acids .
Safety and Hazards
“3-Hydroxy-2,2,4-trimethylpentanoic acid” is classified as a potentially hazardous substance. It may cause skin irritation and drowsiness or dizziness . It is also harmful if swallowed, inhaled, or comes into contact with the skin . Safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.13 . These properties suggest that the compound may have good bioavailability.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2,2,4-trimethylpentanoic acid. For instance, its storage temperature can affect its stability . Furthermore, its solubility can be influenced by the pH and ionic strength of the solution .
properties
IUPAC Name |
3-hydroxy-2,2,4-trimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBQZJKORZRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031843 | |
| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2,4-trimethylpentanoic acid | |
CAS RN |
35763-45-2 | |
| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035763452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-TRIMETHYL-3-HYDROXYVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6223647T8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



